molecular formula C11H19NO4S B087436 L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- CAS No. 13392-34-2

L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)-

Cat. No.: B087436
CAS No.: 13392-34-2
M. Wt: 261.34 g/mol
InChI Key: ORGKYHFOPHPHQL-IDKOKCKLSA-N
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Description

L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- is a derivative of the amino acid L-cysteine This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a hydroxycyclohexyl group attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- typically involves the acetylation of L-cysteine followed by the introduction of the hydroxycyclohexyl group. The reaction conditions often include the use of acetic anhydride for acetylation and a suitable catalyst for the addition of the hydroxycyclohexyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using acetic anhydride and subsequent reactions to introduce the hydroxycyclohexyl group. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular redox reactions and as a potential antioxidant.

    Medicine: Investigated for its therapeutic potential in treating oxidative stress-related conditions.

    Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- involves its ability to participate in redox reactions. The compound can donate electrons to neutralize reactive oxygen species, thereby exerting its antioxidant effects. It also plays a role in the synthesis of glutathione, a critical antioxidant in the body. The molecular targets include enzymes involved in redox regulation and pathways related to oxidative stress.

Comparison with Similar Compounds

    N-Acetylcysteine: Another acetylated derivative of L-cysteine, widely used as a mucolytic agent and antioxidant.

    L-Cysteine: The parent amino acid, involved in protein synthesis and detoxification processes.

    N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: A similar compound with a hydroxyethyl group instead of a hydroxycyclohexyl group.

Uniqueness: L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- is unique due to the presence of the hydroxycyclohexyl group, which may confer distinct chemical properties and biological activities compared to other derivatives

Properties

IUPAC Name

(2R)-2-acetamido-3-(2-hydroxycyclohexyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-7(13)12-8(11(15)16)6-17-10-5-3-2-4-9(10)14/h8-10,14H,2-6H2,1H3,(H,12,13)(H,15,16)/t8-,9?,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGKYHFOPHPHQL-IDKOKCKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC1CCCCC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC1CCCCC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30928349
Record name S-(2-Hydroxycyclohexyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13392-34-2
Record name N-Acetyl-S-(2-hydroxycyclohexyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Hydroxycyclohexyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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